molecular formula C36H75OP B13400386 Tridodecylphosphine oxide CAS No. 13176-23-3

Tridodecylphosphine oxide

Cat. No.: B13400386
CAS No.: 13176-23-3
M. Wt: 555.0 g/mol
InChI Key: BRLCBJSJAACAFG-UHFFFAOYSA-N
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Description

Tridodecylphosphine oxide: is an organophosphorus compound with the chemical formula C_36H_75OP . It is a white, air-stable solid at room temperature and is known for its lipophilic properties. Like other phosphine oxides, it serves as a Lewis base due to the partial negative charge on the oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tridodecylphosphine oxide is typically synthesized by the oxidation of tridodecylphosphine. The oxidation process can be carried out using various oxidizing agents such as hydrogen peroxide or oxygen. The reaction is generally conducted in an organic solvent like toluene or hexane under controlled temperature conditions to ensure complete oxidation.

Industrial Production Methods: In an industrial setting, this compound is produced by the alkylation of phosphorus trichloride followed by oxidation. The alkylation step involves the reaction of phosphorus trichloride with dodecyl chloride in the presence of a base such as sodium hydroxide. The resulting tridodecylphosphine is then oxidized to form this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tridodecylphosphine can be oxidized to tridodecylphosphine oxide using oxidizing agents like hydrogen peroxide or oxygen.

    Reduction: this compound can be reduced back to tridodecylphosphine using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the dodecyl groups can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen; solvents like toluene or hexane; controlled temperature.

    Reduction: Lithium aluminum hydride; anhydrous conditions.

    Substitution: Alkyl or aryl halides; base such as sodium hydroxide; organic solvents.

Major Products:

    Oxidation: this compound.

    Reduction: Tridodecylphosphine.

    Substitution: Various substituted phosphine oxides depending on the substituent used.

Scientific Research Applications

Chemistry: Tridodecylphosphine oxide is used as a stabilizing agent in the synthesis of nanoparticles, particularly quantum dots. It acts as a capping ligand, providing stability and solubility to the nanoparticles in organic solvents.

Biology: In biological research, this compound is used as a phase transfer catalyst, facilitating the transfer of reactants between aqueous and organic phases. This property is particularly useful in the extraction and purification of biomolecules.

Industry: this compound is employed in the extraction of metals from ores. Its high lipophilicity and polarity make it an effective agent for the solvent extraction of metals such as uranium and rare earth elements.

Mechanism of Action

Tridodecylphosphine oxide exerts its effects primarily through its ability to act as a Lewis base. The partial negative charge on the oxygen atom allows it to form stable complexes with metal ions and other electrophilic species. This property is exploited in various applications, including metal extraction and nanoparticle stabilization.

Comparison with Similar Compounds

    Trioctylphosphine oxide: Similar in structure but with shorter alkyl chains (octyl groups). It is also used as a stabilizing agent in nanoparticle synthesis and metal extraction.

    Triphenylphosphine oxide: Contains phenyl groups instead of alkyl chains. It is commonly used as a byproduct in organic synthesis reactions and as a crystallizing agent.

Uniqueness: Tridodecylphosphine oxide is unique due to its long dodecyl chains, which confer higher lipophilicity and solubility in non-polar solvents compared to its shorter-chain analogs. This makes it particularly effective in applications requiring high solubility and stability in organic phases.

Properties

IUPAC Name

1-didodecylphosphoryldodecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H75OP/c1-4-7-10-13-16-19-22-25-28-31-34-38(37,35-32-29-26-23-20-17-14-11-8-5-2)36-33-30-27-24-21-18-15-12-9-6-3/h4-36H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLCBJSJAACAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCP(=O)(CCCCCCCCCCCC)CCCCCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H75OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60501967
Record name Tridodecyl(oxo)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

555.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13176-23-3
Record name Tridodecyl(oxo)-lambda~5~-phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60501967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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